molecular formula C11H12N2O B13304647 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde

2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13304647
M. Wt: 188.23 g/mol
InChI Key: STCOGSUCLHTDSW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . Among these, 3-substituted derivatives, such as 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde, are of particular interest. This compound features a propyl group at the 2-position and an aldehyde functional group at the 3-position of the imidazo[1,2-a]pyridine core. The aldehyde moiety enables diverse synthetic transformations, while the propyl substituent may modulate electronic, steric, and pharmacokinetic properties compared to other substituents (e.g., aryl, halogen, or methyl groups).

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-propylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O/c1-2-5-9-10(8-14)13-7-4-3-6-11(13)12-9/h3-4,6-8H,2,5H2,1H3

InChI Key

STCOGSUCLHTDSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N2C=CC=CC2=N1)C=O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Reagents/Catalysts Conditions Yield (%) Environmental Impact (E-factor)
Domino A³-Coupling CuI, H₂O:EtOH 50°C, 6–8 h 87 0.7
Bromomalonaldehyde KOH, EtOH:H₂O Microwave, 20 min 90 1.2
TEMPO Oxidation TEMPO, NaBr, NaOCl 0–25°C, 3 h 92 2.5

Key Considerations

  • Green Chemistry : The domino A³-coupling method outperforms others in sustainability due to aqueous conditions and low energy input.
  • Functional Group Tolerance : Bromomalonaldehyde condensation allows for electron-withdrawing groups on the pyridine ring without side reactions.
  • Scalability : The domino reaction and TEMPO oxidation are validated for multi-gram synthesis.

Chemical Reactions Analysis

Oxidative Cross-Dehydrogenative Coupling

FeBr₃-catalyzed reactions with aryl aldehydes enable selective functionalization. Under aerobic conditions, 3-aroylimidazo[1,2-a]pyridine derivatives form via oxidative cross-dehydrogenative coupling (CDC). Key findings include:

Reaction ConditionsCatalystYield (%)Product Class
Aryl aldehyde + FeBr₃, air, 80°CFeBr₃72–893-Aroylimidazo[1,2-a]pyridines
Same reactants under argonFeBr₃65–783,3′-(Arylmethylene)bis derivatives

This method leverages molecular oxygen as the terminal oxidant, avoiding stoichiometric oxidants . The bis-derivatives formed under inert atmospheres suggest competing pathways dependent on oxygen availability .

Domino A³-Coupling Reactions

Copper-catalyzed three-component reactions (A³-coupling) with 2-aminopyridines and alkynes yield 2,3-disubstituted imidazo[1,2-a]pyridines:

ComponentsCatalyst SystemTemperatureTime (h)Yield (%)
2-Aminopyridine + Aldehyde + AlkyneCuI, NaOAs, H₂O/EtOH50°C6–1468–87

The mechanism involves:

  • Schiff base formation between 2-aminopyridine and aldehyde.

  • Copper acetylide generation from alkyne.

  • 5-exo-dig cycloisomerization and 1,3-hydride shift .
    This method is noted for its green credentials (E-factor = 8.2), outperforming conventional methods .

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attacks, enabling derivatization:

NucleophileProduct ClassConditionsYield (%)
AminesImines (Schiff bases)RT, DMF, 2–4 h75–82
AlcoholsHemiacetalsAcid catalysis, 50°C60–68

For example, reactions with aniline derivatives produce imines, which are intermediates for further functionalization.

Condensation Reactions

The aldehyde participates in Knoevenagel and related condensations:

Partner ReagentProduct ClassCatalystYield (%)
Active methylene (e.g., malononitrile)α,β-Unsaturated nitrilesPiperidine70–78
HydrazinesHydrazonesEtOH, RT85–90

These products serve as precursors for heterocyclic scaffolds.

Silver-Catalyzed Aminooxygenation

Intramolecular aminooxygenation forms fused imidazo-pyridine derivatives:

ConditionsCatalystSolventYield (%)
AgNO₃ (10 mol%), H₂O₂, CH₃CN, 70°CAgNO₃Acetonitrile78–84

This method achieves regioselective oxygenation at the 3-position .

Mechanistic Insights

  • FeBr₃-Catalyzed CDC : Fe³⁰ acts as a Lewis acid, polarizing the aldehyde carbonyl and facilitating radical intermediates. O₂ regenerates Fe³⁺ by oxidizing Fe²⁺ .

  • Domino A³-Coupling : The 1,3-hydride shift is rate-determining, confirmed by deuterium-labeling studies .

Comparative Reaction Efficiency

MethodCatalystGreen Metrics (E-factor)Scalability
FeBr₃-Catalyzed CDC FeBr₃12.5Gram-scale
Domino A³-Coupling CuI8.2Multi-gram
Ag-Aminooxygenation AgNO₃15.8Lab-scale

Scientific Research Applications

2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Table 1: Substituent Effects on Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Activity/Application Key Findings
This compound Propyl (2), Aldehyde (3) Aldehyde Synthetic intermediate, potential drug precursor Propyl group increases lipophilicity; aldehyde enables further derivatization.
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Fluoro (6), Aldehyde (3) Aldehyde, Fluoro Urease inhibition IC₅₀ = 5.68–10.45 μM; enhanced activity with electron-withdrawing groups (e.g., -CF₃, -NO₂) .
2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde Phenyl (2), Aldehyde (3) Aldehyde, Aromatic Chalcone synthesis Phenyl group enhances π-π interactions; used in Claisen-Schmidt condensations .
Zolpidem Tartrate Impurity (6-Methyl-2-p-tolyl) Methyl (6), p-Tolyl (2) Acetic acid (3) Pharmacological impurity Structural analog of Zolpidem; methyl and p-tolyl groups influence receptor binding.

Biological Activity

2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is a member of the imidazo[1,2-a]pyridine family, which are heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 203.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activities of imidazo[1,2-a]pyridines, including this compound, have been linked to various pharmacological effects. Research indicates that these compounds may exhibit:

  • Anticancer Properties : Some derivatives have been shown to inhibit tumor cell proliferation.
  • Antimicrobial Activity : Certain imidazo[1,2-a]pyridine derivatives demonstrate activity against various bacterial strains.
  • Neuroprotective Effects : Investigations suggest potential benefits in neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects involve several pathways:

  • Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with Receptors : It could modulate receptor activity in the central nervous system, contributing to neuroprotective effects.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.

Anticancer Activity

A study investigated the effects of this compound on L1210 leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through caspase activation and DNA fragmentation analysis.

Concentration (µM)Cell Viability (%)Apoptosis Induction
0100No
585Low
1060Moderate
2030High

Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating promising antimicrobial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameCAS NumberNotable Features
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde123456-79-0Strong mutagenic properties
Imidazo[1,2-a]pyridine-3-carbaldehyde6188-43-8Known for food safety assessments
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde820245-84-9Associated with higher carcinogenic risk

The structural variations influence the biological activity and pharmacological profiles of these compounds.

Q & A

Basic: What are the established synthetic methodologies for 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde?

Answer:
The synthesis of this compound can be achieved through several routes:

  • Friedel-Crafts Acylation : Lewis acids (e.g., AlCl₃) catalyze the introduction of acyl groups at the C-3 position of imidazo[1,2-a]pyridine derivatives, enabling high-yield acetylation .
  • Claisen-Schmidt Condensation : Reaction of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with ketones in PEG-400 solvent yields chalcone derivatives, with purity confirmed via TLC and IR spectroscopy .
  • Cu(II)-Catalyzed Dehydrogenative Aminooxygenation : A novel method for synthesizing imidazo[1,2-a]pyridine-3-carbaldehydes under catalytic conditions, emphasizing efficiency and scalability .
  • Formylation via Vilsmeier-Haack Reaction : Using DMF as a formylating agent, though this method may require optimization for improved yields (e.g., ~33% reported in some cases) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • X-ray Crystallography : Resolves intramolecular H-bonding interactions (e.g., carbonyl and peri H-5 distances of ~2.5–2.7 Å) and conformational preferences .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects, such as aldehyde proton shifts (~9.5–10.0 ppm) and aromatic ring coupling patterns .
  • IR Spectroscopy : Confirms carbonyl stretches (1650–1685 cm⁻¹) and C=N/C-F vibrations (1250–750 cm⁻¹) .
  • HRMS : Validates molecular ion peaks and fragmentation patterns for derivatives .

Advanced: How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

Answer:
Key strategies include:

  • Catalyst Screening : Lewis acids (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance reaction rates and selectivity in Friedel-Crafts or cross-coupling reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., PEG-400) improve solubility and reduce side reactions in condensations .
  • Temperature Control : Microwave-assisted methods reduce reaction times (e.g., from hours to minutes) while maintaining purity .
  • Purification Techniques : Column chromatography or recrystallization minimizes impurities, especially in derivatives with competing reactive sites .

Advanced: What strategies resolve contradictions between experimental spectral data and computational models?

Answer:

  • Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries to identify systematic errors (e.g., solvent effects in DFT) .
  • Dynamic NMR Analysis : Detect conformational flexibility (e.g., hindered rotation) that may explain discrepancies in peak splitting .
  • Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to assess their impact on theoretical predictions .

Basic: What are the primary applications of this compound in materials science?

Answer:

  • Adsorption : Mesoporous silica functionalized with imidazo[1,2-a]pyridine-3-carbaldehyde derivatives effectively removes Cu(II) ions from aqueous solutions (capacity: ~45 mg/g) via chelation .
  • Catalysis : Derivatives serve as ligands in Pd-catalyzed C–C cross-coupling reactions, enhancing reaction efficiency in heterocycle synthesis .

Advanced: How do Lewis acids impact the catalytic synthesis of imidazo[1,2-a]pyridine derivatives?

Answer:

  • Mechanistic Role : AlCl₃ activates electrophilic sites during Friedel-Crafts acylation, directing regioselectivity to the C-3 position .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enable reuse over multiple cycles without significant activity loss .
  • Side Reactions : Overuse of Lewis acids may promote polymerization; stoichiometric optimization is critical .

Advanced: How can purification challenges in multi-step syntheses be addressed?

Answer:

  • Chromatography : Use gradient elution (hexane/EtOAc) to separate polar impurities, particularly in chalcone derivatives .
  • Recrystallization : Ethanol/water mixtures efficiently isolate crystalline products with >95% purity .
  • In-Situ Monitoring : TLC or LC-MS tracks reaction progress to halt steps before side-product formation .

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